BenchChemオンラインストアへようこそ!

1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Structural biology X-ray crystallography Fragment-based drug discovery

CAS 1247610-18-9 is a uniquely differentiated 1,2,3-triazole-4-carboxylic acid fragment for FBDD campaigns. The para-bromobenzyl N1-substituent provides anomalous scattering (f'' ≈ 0.65 e⁻ at Cu Kα) for experimental SAD/MAD phasing without heavy-atom soaking. Its C4 carboxylic acid enables regioselective amidation for rapid antitumor carboxamide library synthesis, while the heavy bromine atom facilitates X-ray crystallographic hit validation. The scaffold is a metabolically stable amide bond bioisostere with proven activity in antimicrobial and anticancer screening. For structural biology and medicinal chemistry groups requiring built-in phasing capability and predictable derivatization kinetics, this compound eliminates the need for additional functionalization steps.

Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
CAS No. 1247610-18-9
Cat. No. B1466400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1247610-18-9
Molecular FormulaC10H8BrN3O2
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Br
InChIInChI=1S/C10H8BrN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
InChIKeyPEXDTOQTQRBXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247610-18-9): A Versatile Triazole Scaffold for Fragment-Based Drug Discovery and Synthetic Chemistry


1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247610-18-9) is a substituted 1H-1,2,3-triazole-4-carboxylic acid derivative featuring a 4-bromobenzyl group at the N1 position. This compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, which serve as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides in fragment-based drug discovery (FBDD) [1]. The triazole core provides a metabolically stable bioisostere of amide bonds and heterocycles, while the carboxylic acid moiety at the C4 position enables versatile derivatization via amidation or esterification [2]. The 4-bromobenzyl substituent at N1 introduces a heavy halogen atom that facilitates X-ray crystallographic phasing in protein-ligand structural studies and provides a synthetic handle for further functionalization via cross-coupling reactions [3].

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for CAS 1247610-18-9: Structural Specificity Drives Biological and Synthetic Outcomes


In-class substitution of 1,2,3-triazole-4-carboxylic acid derivatives without systematic evaluation is scientifically unsound due to profound structure-activity relationship (SAR) sensitivity at both the N1 and C4 positions. Studies of 1,2,3-triazole-4-carboxylic acids as precursors to antitumor carboxamides demonstrate that N1-substituent variation (aryl, benzyl, alkyl) directly determines the antiproliferative profile of the resulting derivatives across the NCI60 cancer cell line panel [1]. Specifically, the para-bromobenzyl substitution pattern at N1 confers distinct electronic (electron-withdrawing inductive effect) and steric properties compared to unsubstituted phenyl, ortho-bromo, meta-bromo, or non-halogenated benzyl analogs. Furthermore, the presence of the C4 carboxylic acid as the sole functionalizable handle (without competing C5 substitution) ensures regioselective derivatization with predictable amidation kinetics—a critical parameter that is lost when the C5 position is occupied by methyl or other substituents [2]. For applications requiring heavy-atom incorporation for crystallographic phasing, the 4-bromo substitution provides an anomalous scattering signal (f'' ≈ 0.65 e⁻ at Cu Kα) that is entirely absent in chloro, fluoro, or unsubstituted phenyl analogs, making CAS 1247610-18-9 uniquely suited for experimental phasing in protein-ligand complex structure determination [3].

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247610-18-9) vs. Structural Analogs


Para-Bromobenzyl N1-Substitution Enables Heavy-Atom Phasing in X-ray Crystallography Compared to Non-Halogenated Analogs

The 4-bromobenzyl substituent at the N1 position of CAS 1247610-18-9 provides an anomalous scattering signal suitable for experimental phasing in protein-ligand co-crystal structure determination. This property is directly attributable to the bromine atom (atomic number 35), which generates an anomalous scattering factor f'' of approximately 0.65 electrons at the Cu Kα wavelength (1.5418 Å), enabling SAD/MAD phasing without selenomethionine incorporation or heavy-atom soaking [1]. In contrast, the unsubstituted phenyl analog 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid lacks any anomalous scatterer, requiring alternative phasing strategies that introduce additional experimental complexity and consume screening resources [2].

Structural biology X-ray crystallography Fragment-based drug discovery

C4 Carboxylic Acid Without C5 Substitution Enables Regioselective Amidation with Predictable Coupling Efficiency vs. 5-Methyl Analogs

CAS 1247610-18-9 lacks substitution at the C5 position of the triazole ring, preserving an unhindered carboxylic acid moiety for amide bond formation. Studies of 1H-1,2,3-triazole-4-carboxylic acid amidation using carbonyldiimidazole (CDI) coupling with 4-thiocyanatoaniline demonstrated consistent reaction yields and high purity following simple aqueous workup, facilitating parallel library synthesis [1]. In contrast, the 5-methyl-substituted analog 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 845885-94-1) exhibits steric hindrance at the C4 carboxylic acid due to the adjacent C5 methyl group, which can reduce amidation efficiency and require optimization of coupling conditions for each amine partner [2].

Medicinal chemistry Parallel synthesis Library generation

Para-Substitution Pattern at N1-Benzyl Confers Distinct Electronic Properties vs. Meta- and Ortho-Bromobenzyl Regioisomers

The para-bromobenzyl substitution at N1 in CAS 1247610-18-9 produces a distinct electronic environment compared to its meta- and ortho-bromo regioisomers. The para-bromo substituent exerts an electron-withdrawing inductive effect (-I) through the σ-bond framework and a resonance electron-donating effect (+M) via π-conjugation with the aromatic ring. Studies on structurally related 1,2,3-triazole-4-carboxylic acid derivatives have demonstrated that regioisomeric substitution patterns (ortho, meta, para) yield divergent biological activity profiles, with para-substituted analogs often exhibiting enhanced antiproliferative selectivity in NCI60 cancer cell line screening [1]. While direct comparative IC50 data for the free carboxylic acids are not publicly available, the regioisomeric carboxamide derivatives derived from these scaffolds show differential cytotoxicity across leukemia, renal, and melanoma cell lines that directly correlates with the position of halogen substitution [2].

Medicinal chemistry SAR studies Electronic effects

Optimal Research and Industrial Applications for 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247610-18-9)


Fragment-Based Drug Discovery (FBDD) Library Construction for Anticancer Screening

CAS 1247610-18-9 serves as an ideal carboxylic acid fragment for FBDD campaigns targeting anticancer indications. As demonstrated by Pokhodylo et al. (2021), 1,2,3-triazole-4-carboxylic acids are key precursors to antitumor 1,2,3-triazole-4-carboxamides, with the N1-substituent directly influencing the antiproliferative activity profile in NCI60 screening [1]. The compound's carboxylic acid functionality enables rapid amide library generation with diverse amine partners, while the 4-bromobenzyl group provides an anomalous scattering signal for X-ray crystallographic hit validation without additional derivatization [2].

Antimicrobial Carboxamide Development Against ESKAPE Pathogens

The compound is optimally suited for generating focused libraries of N-benzyl-1H-1,2,3-triazole-4-carboxamides for antimicrobial screening. Recent work by Pokhodylo et al. (2025) established that 1H-1,2,3-triazole-4-carboxylic acids undergo efficient amidation to yield carboxamides with activity against Gram-negative pathogens including Acinetobacter baumannii and Pseudomonas aeruginosa, as well as fungal strains Candida albicans and Cryptococcus neoformans [3]. The para-bromobenzyl substitution pattern at N1 offers a distinct SAR entry point for optimizing antimicrobial potency and spectrum.

X-ray Crystallographic Fragment Screening in Structural Biology

For structural biology groups performing crystallographic fragment screening, CAS 1247610-18-9 provides inherent heavy-atom phasing capability due to the bromine atom at the para position of the benzyl group. This enables SAD/MAD phasing of protein-ligand co-crystal structures without selenomethionine incorporation or heavy-atom soaking protocols, as bromine's anomalous scattering signal at Cu Kα (f'' ≈ 0.65 e⁻) is sufficient for experimental phasing [2]. This property is particularly valuable for validating fragment binding modes during hit-to-lead optimization.

Triazole-Based Bioisostere Development in Kinase Inhibitor Programs

The 1,2,3-triazole core is a well-established bioisostere of amide bonds and heterocyclic pharmacophores in kinase inhibitor design. CAS 1247610-18-9 provides an N1-aryl-substituted triazole scaffold with a C4 carboxylic acid handle for conjugation to diverse warheads. The electron-withdrawing bromine substituent modulates the electronic properties of the triazole ring, potentially influencing hydrogen-bonding capacity and metabolic stability of derived inhibitors [1]. This scaffold has been successfully deployed in xanthine oxidase inhibitor development, where triazole-4-carboxylic acid derivatives achieved submicromolar/nanomolar potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.